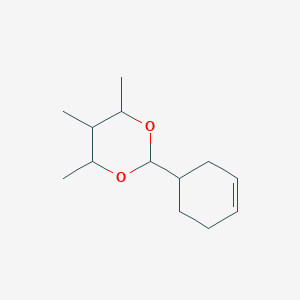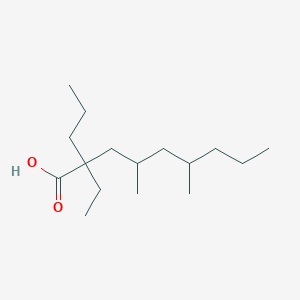phosphanium chloride CAS No. 61739-38-6](/img/structure/B14546349.png)
[(Oxepan-2-ylidene)methyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxepan-2-ylidene)methylphosphanium chloride is a chemical compound that belongs to the class of phosphorus ylides. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Oxepan-2-ylidene)methylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized in the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide via an S_N2 reaction to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as butyl lithium to form the ylide.
The reaction conditions usually require an inert atmosphere (e.g., nitrogen) to prevent the ylide from reacting with moisture or oxygen .
Industrial Production Methods
While specific industrial production methods for (Oxepan-2-ylidene)methylphosphanium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Oxepan-2-ylidene)methylphosphanium chloride primarily undergoes the following types of reactions:
Wittig Reaction: This is the most common reaction involving phosphorus ylides. It converts aldehydes and ketones into alkenes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ylide.
Common Reagents and Conditions
Wittig Reaction: Typically involves the ylide reacting with an aldehyde or ketone under mild conditions to form an alkene and triphenylphosphine oxide.
Substitution Reactions: These reactions often require a strong base and an inert atmosphere to proceed efficiently.
Major Products
Alkenes: The
Properties
CAS No. |
61739-38-6 |
|---|---|
Molecular Formula |
C25H26ClOP |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
oxepan-2-ylidenemethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C25H26OP.ClH/c1-6-14-23(15-7-1)27(24-16-8-2-9-17-24,25-18-10-3-11-19-25)21-22-13-5-4-12-20-26-22;/h1-3,6-11,14-19,21H,4-5,12-13,20H2;1H/q+1;/p-1 |
InChI Key |
RGCPPUPAAGAVLX-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14546280.png)






![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)

![7-Ethoxy-5-isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B14546336.png)

![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)

![Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-](/img/structure/B14546377.png)
